molecular formula C48H64F3N6O10P B040265 N(4)-Tadmd CAS No. 117032-52-7

N(4)-Tadmd

Cat. No.: B040265
CAS No.: 117032-52-7
M. Wt: 973 g/mol
InChI Key: OCLJXEFIQQRKNC-MMQDZLRKSA-N
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Description

N(4)-Tadmd, systematically named N-Nitrosodibenzylamine-d4 (CAS: 20002-23-7), is a deuterated nitrosamine derivative with the molecular formula C₁₄H₁₄N₂O . This compound features two benzyl groups bonded to a central nitrogen atom, which is further nitrosated (NO group).

Properties

CAS No.

117032-52-7

Molecular Formula

C48H64F3N6O10P

Molecular Weight

973 g/mol

IUPAC Name

[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[5-methyl-2-oxo-4-[2-[6-[(2,2,2-trifluoroacetyl)amino]hexylideneamino]ethylamino]pyrimidin-1-yl]oxolan-3-yl]oxy-N-tert-butyl-N-propan-2-ylphosphonamidic acid

InChI

InChI=1S/C48H64F3N6O10P/c1-32(2)57(46(4,5)6)68(61,62)67-41-39(31-65-47(34-16-12-11-13-17-34,35-18-22-37(63-7)23-19-35)36-20-24-38(64-8)25-21-36)66-43(40(41)58)56-30-33(3)42(55-45(56)60)53-29-28-52-26-14-9-10-15-27-54-44(59)48(49,50)51/h11-13,16-26,30,32,39-41,43,58H,9-10,14-15,27-29,31H2,1-8H3,(H,54,59)(H,61,62)(H,53,55,60)/t39-,40-,41-,43-/m1/s1

InChI Key

OCLJXEFIQQRKNC-MMQDZLRKSA-N

SMILES

CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O

Isomeric SMILES

CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O

Canonical SMILES

CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O

Synonyms

N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-2'-deoxy-5-methylcytidine-3'-N,N-diisopropylmethylphosphoramidite
N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropylmethylphosphoramidite
N(4)-TADMD

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Weight : 242.28 g/mol (calculated based on formula).
  • Structure : Aromatic benzyl groups confer lipophilicity, while the nitrosamine moiety is associated with reactivity.
  • Applications : Primarily used as a stable isotopic analog in toxicology and environmental chemistry studies to trace nitrosamine behavior .

Comparison with Similar Compounds

Below is a comparative analysis with structurally related nitrosamines:

Table 1: Structural and Hazard Comparison

Compound Molecular Formula Key Structural Features Hazard Classification (CLP/GHS) Toxicological Data Availability
N-Nitrosodibenzylamine-d4 C₁₄H₁₄N₂O Benzyl groups, deuterium substitution Not classified Limited
N-Nitrosodimethylamine (NDMA) C₂H₆N₂O Methyl groups Category 1B carcinogen Extensive (known hepatotoxin)
N-Nitrosodiethylamine (NDEA) C₄H₁₀N₂O Ethyl groups Category 1B carcinogen Well-studied (mutagenic)
N-Nitrosodiphenylamine C₁₂H₁₀N₂O Phenyl groups Suspected carcinogen Moderate (limited in vivo data)

Key Findings:

Structural Differences: N-Nitrosodibenzylamine-d4’s benzyl groups increase steric bulk and lipophilicity compared to smaller alkyl groups in NDMA/NDEA. This may reduce metabolic activation (a key step in nitrosamine toxicity) . Deuterium substitution could slow metabolic degradation, altering pharmacokinetics compared to non-deuterated analogs.

Hazard Profile: Unlike NDMA and NDEA (classified as carcinogens), N-Nitrosodibenzylamine-d4 lacks hazard classification due to insufficient data . This contrasts with the broader nitrosamine family’s reputation for toxicity.

Research Gaps: No studies compare the carcinogenic potency of deuterated vs. non-deuterated nitrosamines. Environmental persistence data for N-Nitrosodibenzylamine-d4 is absent, unlike NDMA, which is highly persistent in water systems.

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